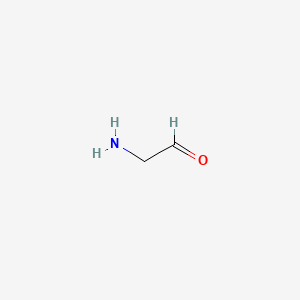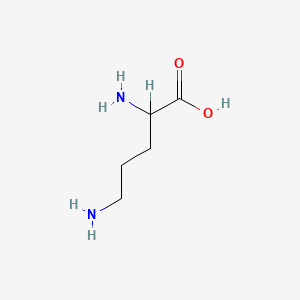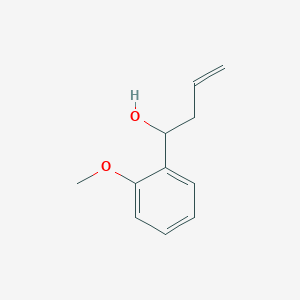
1-(2-Methoxyphenyl)-3-buten-1-ol
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity with common substances, and stability under various conditions.Scientific Research Applications
Conformational Analysis and Reactivity :
- Kahn and Hehre (1987) investigated the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, including 2-methoxy-3-butene. They found that these molecules' conformations and reactivities are influenced primarily by the minimization of oxygen lone pair-π bond repulsion, rather than intramolecular hydrogen bonding (Kahn & Hehre, 1987).
Nucleophilic Substitution and Elimination Reactions :
- Toteva and Richard (1996) studied the nucleophilic substitution and elimination reactions of derivatives like 1-(4-methoxyphenyl)-3-methyl-3-butyl, providing insights into the behavior of tertiary carbocations in aqueous solutions (Toteva & Richard, 1996).
Solvolysis Reactions :
- Jia et al. (2002) explored the solvolysis of 2-methoxy-2-phenyl-3-butene, revealing the involvement of ion-molecule pairs and the significance of solvent-equilibrated allylic carbocations in these reactions (Jia et al., 2002).
Cyclopropanation of Trisubstituted Alkenes :
- Østergaard et al. (2001) investigated the copper-catalyzed asymmetric cyclopropanation of trisubstituted alkenes using derivatives of 3-methyl-2-buten-1-ol, showcasing the potential of these compounds in asymmetric synthesis (Østergaard, Jensen, & Tanner, 2001).
Synthesis of .gamma.-Butyrolactones :
- Tamaru, Hojo, and Yoshida (1991) described the palladium(II)-catalyzed carbonylation of 3-buten-1-ols, including a method for efficiently synthesizing .gamma.-butyrolactones (Tamaru, Hojo, & Yoshida, 1991).
Metabolic Engineering for Biofuel Production :
- George et al. (2015) conducted metabolic engineering to produce isoprenoid-based C5 alcohols, including 3-methyl-3-buten-1-ol, in E. coli. Their research highlights the potential of these compounds as biofuels and platform chemicals (George et al., 2015).
- Studies**:
- Bryan and Grimshaw (1997) examined the electrocatalytic hydrogenation of related compounds, providing insights into the electrochemical conversion of these molecules (Bryan & Grimshaw, 1997).
Stereochemical Influences on Anti-histaminic Activity :
- Casy and Parulkar (1969) investigated the synthesis and anti-histaminic properties of isomeric aminobutenes, including compounds structurally related to 1-(2-Methoxyphenyl)-3-buten-1-ol, providing valuable information on stereochemical influences on pharmacological activity (Casy & Parulkar, 1969).
Anionic Polymerizations :
- Tsuji, Suzuki, Watanabe, and Takegami (1981) studied the anionic polymerizations of derivatives like trans-1-(2-methoxyphenyl)-1,3-butadiene, which can be considered structurally analogous to 1-(2-Methoxyphenyl)-3-buten-1-ol, uncovering the microstructures of the resulting polymers (Tsuji et al., 1981).
Synthesis of Nabumetone and Related Compounds :
- Viviano, Glasnov, Reichart, Tekautz, and Kappe (2011) evaluated continuous flow strategies for the synthesis of 4-aryl-2-butanone derivatives, including methods relevant to 1-(2-Methoxyphenyl)-3-buten-1-ol, demonstrating scalable and efficient synthesis approaches (Viviano et al., 2011).
Cross-Metathesis Reactions :
- Barile, Bassetti, D'Annibale, Gerometta, and Palazzi (2011) explored the cross-metathesis reactions of homoallyl methyl malonates with sterically hindered allylic esters, including compounds similar to 1-(2-Methoxyphenyl)-3-buten-1-ol, which could have implications in the synthesis of complex molecules (Barile et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling, storing, and disposing of the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new methods of synthesizing it.
properties
IUPAC Name |
1-(2-methoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h3-5,7-8,10,12H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOGPWOUPIUOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278007 | |
| Record name | 1-(2-Methoxyphenyl)-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-buten-1-ol | |
CAS RN |
24165-67-1 | |
| Record name | 2-Methoxy-α-2-propen-1-ylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24165-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 127528 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024165671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24165-67-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC5673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Methoxyphenyl)-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



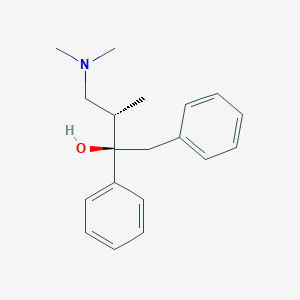
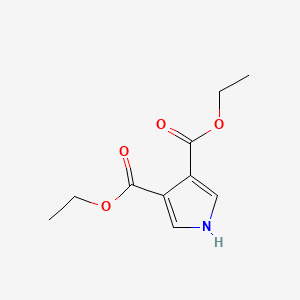
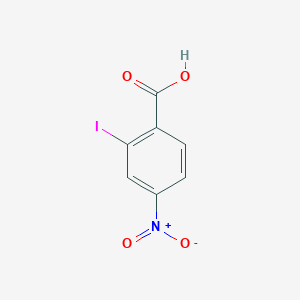
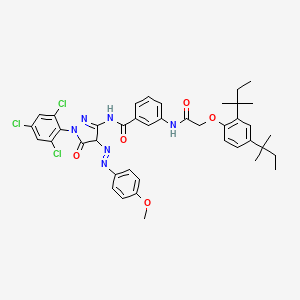
![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)
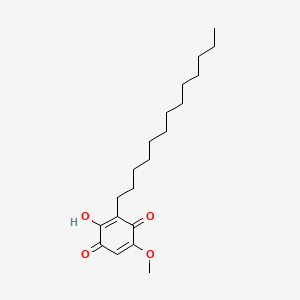

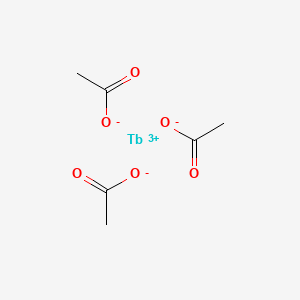
![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)

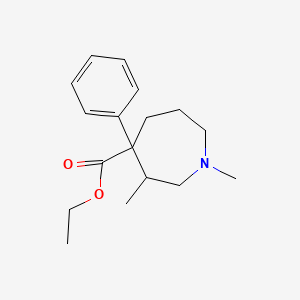
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
